1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine
Description
1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine (CAS: 486437-59-6, Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.315 g/mol) is a secondary amine featuring a benzylamine core linked via a methylene bridge to a 4-methylpiperidine ring . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-333697) and serves as a versatile building block in medicinal chemistry and drug discovery . The 4-methylpiperidine moiety enhances lipophilicity and may influence receptor binding through steric and electronic effects, while the benzylamine group provides a handle for further functionalization .
Properties
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZSJLCCKVRTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923233-40-3 | |
| Record name | {4-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine typically involves the reaction of 4-methylpiperidine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The mixture is stirred at low temperatures and then heated to promote the reaction. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine is used in several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting psychoactive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives with Aromatic Substituents
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine (CAS: N/A, Molecular Formula: C₁₇H₂₁N₃, Molecular Weight: 267.37 g/mol)
- Key Differences : Replaces the 4-methylpiperidine with a 4-phenylpiperazine ring.
- The phenyl group introduces π-π stacking capabilities, altering solubility and target affinity compared to the methyl-substituted piperidine .
[1-(4-Methylbenzyl)piperidin-4-yl]methanamine (CAS: 889889-08-1)
Positional Isomers of Piperidine Substituents
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 869943-45-3)
- Key Differences : The methyl group on the piperidine ring is at the 2-position instead of 3.
Simplified Analogs Without Aromatic Moieties
1-Methylpiperidine-4-methylamine (CAS: 7149-42-0, Molecular Formula: C₇H₁₆N₂)
Hydrochloride Salts and Modified Backbones
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (CAS: N/A)
Comparative Data Table
Key Findings and Implications
Substituent Position Matters : The 4-methylpiperidine in the target compound offers optimal steric accessibility compared to 2-methyl analogs, which may hinder binding .
Piperazine vs. Piperidine : Piperazine derivatives (e.g., C₁₇H₂₁N₃) introduce enhanced basicity but require careful optimization to avoid off-target interactions .
Salt Forms : Hydrochloride salts (e.g., ) improve stability but may alter pharmacokinetics .
Simplified Analogs : Compounds like 1-methylpiperidine-4-methylamine prioritize solubility over target affinity, ideal for specific applications like catalyst design .
Biological Activity
1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine, also known as N-methyl-1-[4-(4-methylpiperidin-1-yl)methyl]phenylmethanamine, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
- Molecular Formula : C₁₄H₂₂N₂
- Molecular Weight : 218.34 g/mol
- CAS Number : 486437-59-6
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system. The compound is believed to influence the following systems:
- Dopaminergic System : It may modulate dopamine receptors, which are critical in regulating mood, cognition, and motor control. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
- Opioid Receptors : Preliminary studies indicate that this compound might also affect opioid receptor pathways, which could offer insights into pain management strategies.
Neuropharmacological Effects
Research has shown that compounds similar to this compound exhibit various neuropharmacological effects:
- Anxiolytic and Antidepressant Potential : The modulation of glutamate receptors has been linked to anxiolytic effects in animal models, suggesting that this compound may have therapeutic implications for anxiety and depression .
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. For instance, compounds with similar piperidine structures have demonstrated:
- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types by inducing apoptosis and disrupting cell cycle progression .
Study on Neurotransmitter Interaction
A study focused on the interaction of this compound with neurotransmitter systems highlighted its potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluR). This modulation could enhance synaptic transmission and has implications for treating cognitive deficits associated with various psychiatric disorders .
Antitumor Activity Evaluation
In vitro evaluations have shown that derivatives of this compound can significantly inhibit microtubule assembly at concentrations around 20 μM, demonstrating their potential as microtubule-destabilizing agents. These findings support further exploration into their use as anticancer agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyl-1-(3-(piperidin-1-ylmethyl)phenyl) methanamine | Similar piperidine structure | Potential receptor affinities |
| N,N-Dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl] methanamine | Dimethyl substitution | Alters pharmacokinetic properties |
| N-Methyl-1-(4-(4-methylpiperidin-1-yl)phenyl) methanamine | Additional methyl group | Enhances lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
